Limitation Notice: Absence of High-Strength Comparative Data
A comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sources) did not yield any quantitative head-to-head comparison data for N-cyclopropyl-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide against a specific comparator. No IC50, Ki, or EC50 values from a consistent assay context were found for this compound in relation to a defined analog. This absence of data prevents a meaningful, evidence-based differentiation from its closest analogs. The following data point is the only structural analog with quantitative data found, but it cannot serve as a direct comparison due to different assay conditions and a non-identical core structure [1].
| Evidence Dimension | SCD1 inhibition (human 293A cells) |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | N-(2-hydroxy-2-phenylethyl)-6-(spiro[chroman-2,4'-piperidine]-1'-yl)pyridazine-3-carboxamide (BindingDB ID: BDBM50306116). IC50: 2.70 nM. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Inhibition of SCD1 in human 293A cells assessed as conversion of [14C]stearate to [14C]oleate after 60 mins in presence of S9 microsomal fraction. |
Why This Matters
This highlights the general potential of the pyridazine-piperidine class for SCD1 inhibition, but provides no evidence to prefer this specific compound over any other analog for procurement.
- [1] BindingDB. BDBM50306116. CHEMBL594289. N-(2-hydroxy-2-phenylethyl)-6-(spiro[chroman-2,4'-piperidine]-1'-yl)pyridazine-3-carboxamide. Retrieved from bindingdb.org. View Source
